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Compound of Interest

Compound Name: HU 243

Cat. No.: B1234344

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM-4056, more commonly known by its designation HU-243, is a potent synthetic cannabinoid
that has been instrumental in the study of the endocannabinoid system. As a high-affinity, full
agonist for both the cannabinoid type 1 (CB1) and type 2 (CB2) receptors, it serves as a
valuable research tool for elucidating the physiological and pathological roles of these
receptors. This technical guide provides a comprehensive overview of the chemical properties,
synthesis, pharmacology, and experimental protocols related to AM-4056 (HU-243), intended to
support researchers and drug development professionals in their exploration of cannabinoid
science.

Chemical Properties and Structure

AM-4056 (HU-243) is a classical cannabinoid analog, structurally related to A°-
tetrahydrocannabinol (THC), with key modifications that enhance its receptor affinity and
efficacy.
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Property Value
Common Name HU-243
Alternative Name AM-4056

(6aR,8S,9S,10aR)-9-(hydroxymethyl)-6,6-
dimethyl-3-(2-methyloctan-2-yl)-8,9-ditritio-

IUPAC Name
7,8,10,10a-tetrahydro-6aH-benzo[c]chromen-1-
ol[1]

CAS Number 140835-18-3[1]

Molecular Formula Ca25H4003][1]

Molar Mass 388.592 g/mol [1]

Appearance Crystalline solid

- Soluble in organic solvents such as ethanol,
Solubility

DMSO, and dimethyl formamide.

Chemical Structure:

Figure 1: 2D structure of AM-4056 (HU-243).

Synthesis

While a detailed, step-by-step synthesis protocol for HU-243 is not readily available in the
public domain, its synthesis is based on established methods for creating classical cannabinoid
analogs. The general approach involves the condensation of a resorcinol derivative with a
chiral terpene, followed by modifications to introduce the hydroxymethyl group and the
dimethylheptyl side chain, which are crucial for its high potency. Stereoselective synthesis is
critical to obtain the correct enantiomer, which possesses the high cannabinoid receptor affinity.
General methods for the synthesis of related cannabinoid compounds can be found in the
scientific literature.

Pharmacology
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AM-4056 (HU-243) is a potent, non-selective full agonist at both CB1 and CB2 receptors. Its
high affinity and efficacy make it a more powerful research tool than the partial agonist THC.

Receptor Binding Affinity

The affinity of a ligand for a receptor is typically expressed by the inhibition constant (Ki), which
represents the concentration of the ligand that will bind to 50% of the receptors in the absence
of a competing ligand. A lower Ki value indicates a higher binding affinity.

Reference )

Receptor Ki (nM) L CelllTissue Type
Radioligand

CB1 0.041[1] [3BH]CP55,940 Not specified

CB2 Data not available [3BH]CP55,940 Not specified

Note: While a specific Ki value for HU-243 at the CB2 receptor is not readily available in the
cited literature, it is consistently described as a potent CB2 agonist, suggesting a high binding
affinity.

Functional Efficacy

The efficacy of an agonist is its ability to produce a biological response upon binding to a
receptor. This is often measured by its ECso (half-maximal effective concentration) and Emax
(maximum effect) in functional assays.

GTPyS Binding Assay: This assay measures the activation of G-proteins, an early step in
cannabinoid receptor signaling.

Receptor ECso (nM) Emax (% of control)
CB1 Data not available Data not available
CB2 Data not available Data not available

cAMP Accumulation Assay: Cannabinoid receptors are typically Gi/o-coupled, and their
activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic
AMP (cAMP) levels.
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Receptor ICs0 (NM) Maximum Inhibition (%)
CB1 Data not available Data not available
CB2 Data not available Data not available

Note: Specific ECs0/ICso and Emax values for HU-243 are not available in the provided search
results. However, as a full agonist, its Emax is expected to be comparable to or greater than
other full agonists like CP55,940.

In Vivo Effects

In animal models, AM-4056 (HU-243) induces the classic cannabinoid tetrad of effects:

Analgesia (pain relief)

Catalepsy (immobility)

Hypothermia (decreased body temperature)

Hypoactivity (decreased spontaneous movement)

Specific dose-response data for these effects with HU-243 are not detailed in the available
search results. However, its high potency suggests that these effects would be observed at
very low doses.

Pharmacokinetics

Detailed pharmacokinetic studies on AM-4056 (HU-243), including its absorption, distribution,
metabolism, and excretion (ADME), are not extensively reported in the public literature. Due to
its high lipophilicity, it is expected to readily cross the blood-brain barrier and distribute to fatty
tissues, similar to other cannabinoids. The half-life and metabolic pathways would require
specific experimental determination.

Experimental Protocols

The following are generalized protocols for key experiments used in cannabinoid research.
These should be adapted and optimized for specific experimental conditions when using AM-

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1234344?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

4056 (HU-243).

Cannabinoid Receptor Binding Assay (Competitive
Displacement)

This protocol describes a competitive radioligand binding assay to determine the binding affinity
(Ki) of a test compound like AM-4056 (HU-243).

Materials:

 Membrane preparations from cells expressing human CB1 or CB2 receptors (e.g., CHO or
HEK293 cells).

e Radioligand: [BH]CP55,940.
e Test compound: AM-4056 (HU-243).

¢ Non-specific binding control: A high concentration of a non-radiolabeled, high-affinity
cannabinoid ligand (e.g., 10 uM WIN-55,212-2).

o Assay buffer: 50 mM Tris-HCI, 5 mM MgClz, 2.5 mM EGTA, 0.5% BSA, pH 7.4.
e 96-well plates.
« Filtration system (cell harvester and glass fiber filters).

Scintillation counter and fluid.

Procedure:

Prepare serial dilutions of AM-4056 (HU-243) in assay buffer.

In a 96-well plate, set up triplicate wells for total binding (assay buffer only), non-specific
binding (10 uM WIN-55,212-2), and each concentration of AM-4056.

Add a fixed concentration of [3H]CP55,940 (typically at its Ks concentration) to all wells.

Add the cell membrane preparation to all wells to initiate the binding reaction.
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 Incubate the plate at 30°C for 60-90 minutes.
» Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
e Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

» Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a
scintillation counter.

o Calculate the specific binding at each concentration of the test compound and determine the
ICso value.

o Convert the ICso to a Ki value using the Cheng-Prusoff equation.

Cell Membrane

 AM-4056 (HU-243) D—2195 .l Cp1 /B2 Recepton—ASIVES o Goiopy Inhibits {  pdenylyl Cyclase - T

s o
< Cellular Response

Click to download full resolution via product page
Figure 2: Simplified Gi/o-coupled cannabinoid receptor signaling pathway.
[*°S]GTPYS Binding Assay
This functional assay measures the ability of an agonist to stimulate G-protein activation.
Materials:
e Membrane preparations from cells expressing CB1 or CB2 receptors.

e [3S]GTPyS.
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 GDP.

Test compound: AM-4056 (HU-243).

Assay buffer: 50 mM Tris-HCI, 100 mM NaCl, 5 mM MgClz, 1 mM EDTA, pH 7.4.

Non-specific binding control: High concentration of unlabeled GTPyS.

Filtration system and scintillation counter.

Procedure:

Prepare serial dilutions of AM-4056 (HU-243).

e In a 96-well plate, add assay buffer, GDP (to ensure G-proteins are in an inactive state), and
the cell membrane preparation.

e Add the different concentrations of AM-4056 or buffer (for basal binding).
« Initiate the reaction by adding [3*>S]GTPyS.

 Incubate at 30°C for 60 minutes.

o Terminate the reaction by rapid filtration.

» Wash filters with ice-cold buffer.

o Measure bound radioactivity by scintillation counting.

 Plot the specific binding of [33S]GTPYS as a function of agonist concentration to determine
ECSO and Emax.
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[3°S]GTPyS Binding Assay Workflow
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Figure 3: Workflow for a [3*S]GTPyS binding assay.
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cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity.

Materials:

Whole cells expressing CB1 or CB2 receptors (e.g., CHO or HEK293 cells).

Forskolin (to stimulate adenylyl cyclase).

Test compound: AM-4056 (HU-243).

CAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

Plate cells in a 96-well plate and allow them to adhere.

o Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cCAMP degradation.
e Add serial dilutions of AM-4056 (HU-243).

» Stimulate the cells with a fixed concentration of forskolin.

 Incubate for a specified time (e.g., 30 minutes) at 37°C.

o Lyse the cells and measure the intracellular cAMP levels using a cCAMP detection kit
according to the manufacturer's instructions.

o Plot the cAMP concentration as a function of agonist concentration to determine the ICso and
maximal inhibition.

Conclusion

AM-4056 (HU-243) remains a cornerstone in cannabinoid research due to its high potency and
full agonist activity at both CB1 and CB2 receptors. Its well-characterized (though not fully
quantified in all aspects in the public domain) pharmacological profile allows for the robust
investigation of the endocannabinoid system's role in health and disease. This guide provides a
foundational understanding of AM-4056 (HU-243) and the experimental approaches to study its
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interactions with cannabinoid receptors. Further research is warranted to fully elucidate its CB2
receptor binding and functional parameters, as well as its detailed in vivo pharmacology and
pharmacokinetics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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